molecular formula C9H17NO3S B1220360 S-Acetylthiocarnitine CAS No. 76474-64-1

S-Acetylthiocarnitine

Cat. No.: B1220360
CAS No.: 76474-64-1
M. Wt: 219.3 g/mol
InChI Key: IALPVLUNMRNJBE-UHFFFAOYSA-N
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Description

S-Acetylthiocarnitine is a thiocarnitine derivative in which the hydroxyl group of carnitine is replaced by a thiol group, and the acetyl moiety is esterified to the sulfur atom. This structural modification enhances its role as an acetyl group carrier in mitochondrial fatty acid metabolism and enzymatic reactions. Its unique biochemical properties, including high binding affinity and metabolic stability, have positioned it as a critical compound for studying mitochondrial energy pathways and therapeutic interventions in metabolic disorders.

Properties

CAS No.

76474-64-1

Molecular Formula

C9H17NO3S

Molecular Weight

219.3 g/mol

IUPAC Name

3-acetylsulfanyl-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C9H17NO3S/c1-7(11)14-8(5-9(12)13)6-10(2,3)4/h8H,5-6H2,1-4H3

InChI Key

IALPVLUNMRNJBE-UHFFFAOYSA-N

SMILES

CC(=O)SC(CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CC(=O)SC(CC(=O)[O-])C[N+](C)(C)C

Synonyms

S-acetylthiocarnitine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

S-Acetylthiocarnitine is often compared to structurally analogous compounds such as acetylcarnitine, (fl)-acetylcarnitine, and (flS)-aminocarnitine. Key differences lie in their functional groups, enzymatic interactions, and thermodynamic stability:

Compound Binding Efficiency Enzymatic Activity Group-Transfer Potential Equilibrium Constant (pH 7.0, 30°C)
This compound 3.5× (vs. (fl)-acetylcarnitine) 95% activity retention High 0.22
(fl)-Acetylcarnitine Baseline (1×) 100% (reference) Moderate Not reported
(flS)-Aminocarnitine 13× weaker (vs. carnitine) 7.5% activity Low Favors acetylation

Key Findings :

  • Binding Efficiency : this compound exhibits 3.5-fold higher binding affinity to acetyltransferase enzymes compared to (fl)-acetylcarnitine. This is attributed to the sulfur atom’s enhanced nucleophilicity, which facilitates stronger interactions with enzyme active sites .
  • Enzymatic Activity: Despite its superior binding, this compound retains 95% of the catalytic activity of (fl)-acetylcarnitine, indicating minor trade-offs in turnover rates .
  • This property is critical for driving acetyl-CoA synthesis in mitochondria .
Mechanistic Insights from Research
  • (flS)-Aminocarnitine: This analog binds 13-fold more poorly to the pigeon liver acetyltransferase enzyme than carnitine and shows only 7.5% enzymatic activity.
  • Equilibrium Dynamics : The equilibrium constant for this compound (0.22) reflects its stability under physiological conditions, favoring acetyl group retention until enzymatic cleavage .
Thermodynamic and Kinetic Advantages
  • Thermodynamic Stability : The thioester bond in this compound is less prone to hydrolysis than the ester bond in acetylcarnitine, enhancing its metabolic half-life .
  • Kinetic Competence : Studies suggest that the sulfur atom lowers the activation energy for acetyl transfer, enabling faster reaction kinetics in mitochondrial matrices .

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